Methoxy-tris(pentafluorophenyl)silane

Übersicht

Beschreibung

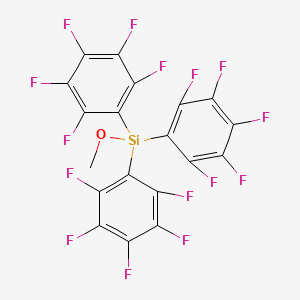

Methoxy-tris(pentafluorophenyl)silane is a chemical compound with the molecular formula C19H3F15OSi . It is used for research and development purposes .

Molecular Structure Analysis

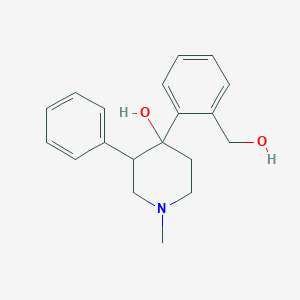

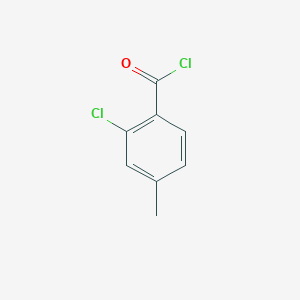

The molecular structure of Methoxy-tris(pentafluorophenyl)silane consists of a silicon atom bonded to a methoxy group and three pentafluorophenyl groups . The average mass of the molecule is 560.288 Da .Chemical Reactions Analysis

Tris(pentafluorophenyl)borane, a related compound, has been shown to catalyze a variety of reactions involving silanes . These reactions often involve the use of a silane as a stoichiometric reductant in conjunction with tris(pentafluorophenyl)borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives .Wissenschaftliche Forschungsanwendungen

Catalysis in Reduction Reactions

Methoxy-tris(pentafluorophenyl)silane, due to its unique reactivity, selectivity, and relative stability, has been used in catalyzing a variety of powerful transformations . It has been shown to be much more stable and capable of catalyzing a variety of powerful transformations, even in the presence of water .

Reduction of Alcohols, Carbonyls, or Carbonyl-like Derivatives

This compound has been used in conjunction with tris (pentafluorophenyl) borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This is a significant application as it provides an alternative to harsh metallic conditions .

Hydrosilylation

Methoxy-tris(pentafluorophenyl)silane has been used in hydrosilylation . This process involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds .

Deoxygenation of Alcohols or Carbonyls

It has been used in the deoxygenation of alcohols or carbonyls . This is a significant application as it provides a method for the removal of oxygen from organic compounds .

Lewis Acid Catalysis

Methoxy-tris(pentafluorophenyl)silane has been used in Lewis acid catalysis . This involves the use of a Lewis acid to increase the reactivity of a substrate .

Formation of Siloxane Bonds

Methoxy-tris(pentafluorophenyl)silane catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct . This is known as the Piers–Rubinsztajn reaction .

Synthesis of Siloxane Materials

The Piers–Rubinsztajn reaction provides new synthetic tools for the controlled synthesis of siloxane materials under mild conditions with high yields . This has led to the synthesis of well-defined siloxane oligomers, polymers, and copolymers of a complex structure .

Hydride Transfer Polymerization

Methoxy-tris(pentafluorophenyl)silane has been used in hydride transfer polymerization . This involves the transfer of a hydride ion (H-) from one molecule to another, leading to the formation of a polymer .

Safety and Hazards

Zukünftige Richtungen

Tris(pentafluorophenyl)borane, a related compound, has been shown to have a broad range of reductive applications across a multitude of functional groups . This suggests that Methoxy-tris(pentafluorophenyl)silane may also have potential applications in synthetic pathways requiring functional group selectivity .

Wirkmechanismus

Target of Action

Methoxy-tris(pentafluorophenyl)silane primarily targets alcohols, ethers, and carbonyl compounds such as aldehydes, ketones, carboxylic acids, and their derivatives . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound acts as a Lewis acid , catalyzing the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct . This is known as the Piers–Rubinsztajn reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the reduction of alcohols, carbonyls, or carbonyl-like derivatives . The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups .

Pharmacokinetics

It’s known that the compound reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This leads to the formation of siloxane bonds (Si-OSi) and the release of hydrocarbon (R-H) as a byproduct .

Action Environment

The compound is air stable and capable of catalyzing a variety of powerful transformations, even in the presence of water . It is moisture sensitive , which means that environmental factors such as humidity could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

methoxy-tris(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F15OSi/c1-35-36(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPDMBUBHIUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F15OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxytris(pentafluorophenyl)silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluoroanilino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3040568.png)

![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)

![3-Cyano-1-[3-(trifluoromethyl)benzyl]pyridinium chloride](/img/structure/B3040573.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040577.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040578.png)

![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)